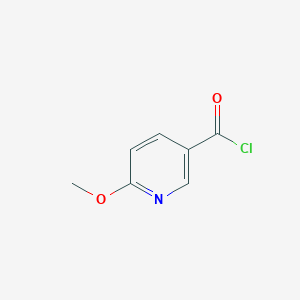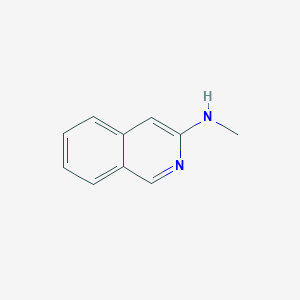![molecular formula C100H108O8P4 B064815 tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether] CAS No. 171979-66-1](/img/structure/B64815.png)
tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether] is a synthetic compound that belongs to the family of calixarenes. It has a unique structure consisting of a large cyclic molecule with four phenol units and a cavity in the center that can accommodate various guest molecules. This compound has been extensively studied due to its potential applications in various fields, including drug delivery, catalysis, and material science.
Mecanismo De Acción
The mechanism of action of tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether] is not fully understood. However, it is believed that the compound interacts with the cell membrane and forms a complex with the guest molecule. This complex is then internalized by the cell and releases the guest molecule in a controlled manner.
Efectos Bioquímicos Y Fisiológicos
Tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether] has been shown to have low toxicity and is well-tolerated by cells. However, its long-term effects on human health are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether] in lab experiments is its ability to encapsulate various guest molecules, including drugs, and release them in a controlled manner. This property makes it an attractive candidate for the development of targeted drug delivery systems. However, the synthesis of this compound is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research on tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]. One of the most promising areas is the development of targeted drug delivery systems for various diseases, including cancer. Another area of research is the development of new catalysts for organic synthesis using this compound. Additionally, the use of this compound in material science and nanotechnology is an area of active research.
Métodos De Síntesis
The synthesis of tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether] involves the reaction between tert-butylcalix[4]arene and diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces the desired product in high yield.
Aplicaciones Científicas De Investigación
Tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether] has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications is in drug delivery. The unique structure of this compound allows it to encapsulate various guest molecules, including drugs, and release them in a controlled manner. This property makes it an attractive candidate for the development of targeted drug delivery systems.
Propiedades
Número CAS |
171979-66-1 |
|---|---|
Nombre del producto |
tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether] |
Fórmula molecular |
C100H108O8P4 |
Peso molecular |
1561.8 g/mol |
Nombre IUPAC |
5,11,17,23-tetratert-butyl-25,26,27,28-tetrakis(2-diphenylphosphorylethoxy)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene |
InChI |
InChI=1S/C100H108O8P4/c1-97(2,3)81-65-73-61-75-67-82(98(4,5)6)69-77(94(75)106-54-58-110(102,87-41-25-15-26-42-87)88-43-27-16-28-44-88)63-79-71-84(100(10,11)12)72-80(96(79)108-56-60-112(104,91-49-33-19-34-50-91)92-51-35-20-36-52-92)64-78-70-83(99(7,8)9)68-76(95(78)107-55-59-111(103,89-45-29-17-30-46-89)90-47-31-18-32-48-90)62-74(66-81)93(73)105-53-57-109(101,85-37-21-13-22-38-85)86-39-23-14-24-40-86/h13-52,65-72H,53-64H2,1-12H3 |
Clave InChI |
JTLQADIQVNKIFC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC(=CC(=C6OCCP(=O)(C7=CC=CC=C7)C8=CC=CC=C8)CC9=C(C(=CC(=C9)C(C)(C)C)C2)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1)C(C)(C)C)C(C)(C)C)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC(=CC(=C6OCCP(=O)(C7=CC=CC=C7)C8=CC=CC=C8)CC9=C(C(=CC(=C9)C(C)(C)C)C2)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1)C(C)(C)C)C(C)(C)C)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)


![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)


![Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B64755.png)


![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)

